molecular formula C11H15NO2 B14904449 4-(O-tolyloxy)butanamide

4-(O-tolyloxy)butanamide

Cat. No.: B14904449
M. Wt: 193.24 g/mol
InChI Key: GNIBXOHPRRQBBJ-UHFFFAOYSA-N
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Description

4-(O-tolyloxy)butanamide is an organic compound with the molecular formula C11H15NO2. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its unique structure, which includes a butanamide backbone with an O-tolyloxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(O-tolyloxy)butanamide typically involves the reaction of 4-bromobutanamide with O-tolyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or nickel may be employed to improve reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(O-tolyloxy)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products

    Hydrolysis: 4-(O-tolyloxy)butanoic acid and ammonia.

    Oxidation: Corresponding carboxylic acids or ketones.

    Substitution: Various substituted butanamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(O-tolyloxy)butanamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(O-tolyloxy)butanamide is unique due to its O-tolyloxy substituent, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-(2-methylphenoxy)butanamide

InChI

InChI=1S/C11H15NO2/c1-9-5-2-3-6-10(9)14-8-4-7-11(12)13/h2-3,5-6H,4,7-8H2,1H3,(H2,12,13)

InChI Key

GNIBXOHPRRQBBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCCC(=O)N

Origin of Product

United States

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